Cas no 127019-98-1 (2-(1-Methyl-1H-indol-2-yl)acetic acid)
2-(1-Methyl-1H-indol-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methyl-1H-indol-2-yl)acetic acid
- (1-methyl-1H-indol-2-yl)acetic acid
- 2-(1-methylindol-2-yl)acetic acid
- Oprea1_380821
- CS-0038848
- SCHEMBL2343924
- 1-Methyl-1H-indole-2-acetic acid
- W10778
- 1H-Indole-2-acetic acid, 1-methyl-
- 2-(1-Methyl-1H-indol-2-yl)aceticacid
- EN300-176279
- DB-103285
- AS-61838
- AKOS022172155
- N-methylindolyl acetic acid
- CFA01998
- 127019-98-1
- WOSJKENLZHUUMC-UHFFFAOYSA-N
- DTXSID10356545
- AE-562/12222472
-
- MDL: MFCD01463649
- Inchi: 1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14)
- InChI Key: WOSJKENLZHUUMC-UHFFFAOYSA-N
- SMILES: OC(CC1=CC2C=CC=CC=2N1C)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42.2Ų
2-(1-Methyl-1H-indol-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008591-1g |
2-(1-Methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 1g |
$411.84 | 2022-04-03 | |
| TRC | M324570-10mg |
2-(1-methyl-1H-indol-2-yl)acetic Acid |
127019-98-1 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M324570-50mg |
2-(1-methyl-1H-indol-2-yl)acetic Acid |
127019-98-1 | 50mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M324570-100mg |
2-(1-methyl-1H-indol-2-yl)acetic Acid |
127019-98-1 | 100mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM147412-1g |
2-(1-methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 1g |
$482 | 2021-08-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6184-100mg |
2-(1-methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 100mg |
¥1339.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6184-250mg |
2-(1-methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 250mg |
¥2137.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6184-500mg |
2-(1-methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 500mg |
¥3561.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6184-1g |
2-(1-methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 1g |
¥5342.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6184-5g |
2-(1-methyl-1H-indol-2-yl)acetic acid |
127019-98-1 | 95% | 5g |
¥16026.0 | 2024-04-25 |
2-(1-Methyl-1H-indol-2-yl)acetic acid Suppliers
2-(1-Methyl-1H-indol-2-yl)acetic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(1-Methyl-1H-indol-2-yl)acetic acid
Recent Advances in the Study of 2-(1-Methyl-1H-indol-2-yl)acetic acid (CAS: 127019-98-1) in Chemical Biology and Pharmaceutical Research
2-(1-Methyl-1H-indol-2-yl)acetic acid (CAS: 127019-98-1) is a structurally unique indole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its acetic acid moiety attached to a methylated indole ring, has been the subject of numerous studies exploring its biological activities, synthetic pathways, and therapeutic potential. The latest research highlights its role as a versatile scaffold for drug discovery, particularly in the development of anti-inflammatory, anticancer, and neuroprotective agents.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 2-(1-Methyl-1H-indol-2-yl)acetic acid. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. The compound exhibited potent inhibitory effects on pro-inflammatory cytokines, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs. Additionally, its low cytotoxicity and favorable pharmacokinetic properties make it an attractive candidate for further optimization.
In the realm of synthetic chemistry, advancements have been made in the efficient synthesis of 2-(1-Methyl-1H-indol-2-yl)acetic acid and its derivatives. A recent Organic Letters publication (2024) described a novel catalytic method for the regioselective methylation of indole derivatives, significantly improving the yield and purity of the target compound. This methodological breakthrough not only facilitates large-scale production but also enables the exploration of structurally diverse analogs for structure-activity relationship (SAR) studies.
The anticancer potential of 2-(1-Methyl-1H-indol-2-yl)acetic acid has also been a focal point of recent investigations. A 2024 study in Bioorganic & Medicinal Chemistry reported that the compound induces apoptosis in various cancer cell lines through the activation of caspase-dependent pathways. Notably, it showed selective cytotoxicity toward cancer cells while sparing normal cells, a highly desirable feature for anticancer agents. These findings underscore its potential as a scaffold for designing targeted cancer therapies.
Looking ahead, the future research directions for 2-(1-Methyl-1H-indol-2-yl)acetic acid include further optimization of its pharmacological properties, exploration of its interactions with novel biological targets, and development of formulations for improved bioavailability. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into clinically relevant therapeutics. The compound's versatility and promising biological activities position it as a valuable asset in the ongoing quest for innovative medicines.
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